N1-(2,4-difluorophenyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide
Description
N1-(2,4-difluorophenyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide is a heterocyclic compound featuring a thiazolo[3,2-b][1,2,4]triazole core fused with substituted aromatic groups. The molecule comprises two key moieties: a 2,4-difluorophenyl group attached via an oxalamide linker and a p-tolyl-substituted thiazolo-triazole system.
Properties
IUPAC Name |
N'-(2,4-difluorophenyl)-N-[2-[2-(4-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F2N5O2S/c1-12-2-4-13(5-3-12)18-26-21-28(27-18)15(11-31-21)8-9-24-19(29)20(30)25-17-7-6-14(22)10-16(17)23/h2-7,10-11H,8-9H2,1H3,(H,24,29)(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAKGKSMLDWYNRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C(=O)NC4=C(C=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F2N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been reported to exhibit diverse pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial effects. These activities suggest that the compound may interact with a variety of biological targets, potentially including enzymes like cyclo-oxygenase (COX) and various microbial proteins.
Mode of Action
The exact mode of action of this compound is currently unknown. Based on the activities of structurally similar compounds, it may exert its effects through the inhibition of key enzymes involved in inflammatory and microbial processes. For instance, it could inhibit the COX pathway, which is involved in the production of prostaglandins that mediate inflammation and pain.
Biochemical Pathways
While the specific biochemical pathways affected by this compound are not clearly defined, it is plausible that it may influence the arachidonic acid pathway. This pathway is involved in the production of prostaglandins, which play a key role in inflammation and pain. Inhibition of COX enzymes in this pathway could result in reduced production of prostaglandins, thereby alleviating inflammation and pain.
Result of Action
Based on the reported activities of similar compounds, it may exert anti-inflammatory and analgesic effects by reducing the production of prostaglandins through the inhibition of cox enzymes. Additionally, it may exhibit antimicrobial activity, potentially through the disruption of essential microbial proteins.
Biological Activity
N1-(2,4-difluorophenyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C21H17F2N5O2S
- Molecular Weight : 441.5 g/mol
- CAS Number : 894030-96-7
The structure features a difluorophenyl group and a thiazole-triazole moiety that contribute to its unique biological activity. The presence of fluorine atoms enhances lipophilicity, which may improve receptor binding and overall efficacy.
Antitumor Activity
Preliminary studies indicate that this compound exhibits significant antitumor activity . It has been evaluated against various cancer cell lines, demonstrating the ability to inhibit cell proliferation. Specific mechanisms may involve:
- Induction of apoptosis in cancer cells.
- Inhibition of key signaling pathways involved in cell growth.
Research suggests that compounds with similar structural motifs have shown promising results as anticancer agents due to their ability to interact with specific molecular targets involved in tumorigenesis .
Antimicrobial Properties
The compound's thiazole and triazole components are known for their antimicrobial properties . While specific data on this compound is limited, related triazole derivatives have exhibited broad-spectrum antimicrobial activity against various bacterial strains including:
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
These activities are often attributed to the ability of triazoles to inhibit essential enzymes in microbial metabolism .
Neuropharmacological Effects
Given its structural similarity to known psychoactive compounds, there is potential for this compound to exhibit antidepressant properties . Compounds with similar configurations have been studied for their effects on neurotransmitter systems, suggesting possible applications in treating mood disorders .
Case Studies and Research Findings
A review of literature reveals several studies focusing on the biological activities of triazole derivatives. For instance:
- Antiproliferative Activity : A study evaluated various triazole derivatives against breast and colon cancer cell lines. Compounds showed significant inhibition of cell viability with IC50 values ranging from 5 to 20 µM .
- Antimicrobial Screening : Another investigation assessed the antimicrobial efficacy of triazole-fused compounds against resistant bacterial strains. The results indicated MIC values as low as 0.125 µg/mL for certain derivatives .
- Mechanistic Studies : Research into the mechanisms of action revealed that some triazole compounds could inhibit DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication .
Comparison with Similar Compounds
N1-(4-methoxyphenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide ()
- Substituents : 4-fluorophenyl (thiazolo-triazole ring), 4-methoxyphenyl (oxalamide).
- Molecular Formula : C22H19FN6O3S vs. the target compound’s formula (likely C23H20F2N6O2S, inferred from substituents).
N1-(4-chlorophenyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide ()
- Substituents : 4-chlorophenyl (oxalamide), p-tolyl (thiazolo-triazole).
- Molecular Weight : 439.9 g/mol vs. ~453 g/mol (estimated for the target compound).
N1-(4-ethylphenyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide ()
- Substituents : 4-ethylphenyl (oxalamide), p-tolyl (thiazolo-triazole).
- Molecular Weight : 433.5 g/mol.
- Key Differences : The ethyl group enhances lipophilicity, which could improve membrane permeability but reduce aqueous solubility compared to the target’s difluorophenyl group .
Physicochemical and Crystallographic Properties
- Crystal Packing : Analogues like 3-ethyl-6-{1-[4-(2-methylpropyl)phenyl]ethyl}-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole () exhibit planar triazolothiadiazole rings stabilized by C–H⋯π interactions and hydrogen bonds. Similar packing in the target compound could enhance thermal stability .
- Molecular Weight and Solubility : Higher molecular weights (e.g., 485.9 g/mol for the 3,4-dimethoxyphenyl analogue in ) correlate with reduced solubility, suggesting the target compound’s difluorophenyl group may mitigate this via polarity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
